Quinoprazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

It is formed by the reduction of ribose and occurs naturally in the plant Adonis vernalis as well as in the cell walls of some Gram-positive bacteria in the form of ribitol phosphate, which is a component of teichoic acids . Ribitol is also a part of the chemical structure of riboflavin and flavin mononucleotide, which are essential for various enzymatic reactions .

準備方法

Synthetic Routes and Reaction Conditions: Ribitol can be synthesized through the reduction of ribose using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation. The reaction typically occurs in an aqueous solution under mild conditions .

Industrial Production Methods: Industrial production of ribitol involves the fermentation of glucose using specific strains of yeast or bacteria that can convert glucose to ribitol. The fermentation process is optimized to enhance the yield of ribitol by controlling factors such as pH, temperature, and nutrient availability .

Types of Reactions:

Oxidation: Ribitol can be oxidized to ribose or ribonic acid using oxidizing agents like nitric acid or potassium permanganate.

Reduction: Ribitol itself is a product of the reduction of ribose.

Substitution: Ribitol can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Nitric acid, potassium permanganate.

Reduction: Sodium borohydride, catalytic hydrogenation.

Substitution: Various reagents depending on the desired substitution.

Major Products Formed:

Oxidation: Ribose, ribonic acid.

Reduction: Ribitol (from ribose).

Substitution: Derivatives of ribitol with different functional groups.

科学的研究の応用

リビトールは、科学研究において幅広い用途を持っています:

作用機序

リビトールは、主にそのより大きな生体分子への組み込みによって効果を発揮します。 細菌では、リビトールリン酸はテイコ酸の構成成分であり、細胞壁の完全性と機能を維持するために不可欠です . 代謝プロセスでは、リビトールはリボフラビンとフラビンモノヌクレオチドの一部であり、様々な酵素反応の補酵素として作用し、酸化還元反応とエネルギー産生を促進します .

類似の化合物:

キシリトール: 砂糖の代替品として一般的に使用される別の五炭糖アルコール。

アラビトール: アラビノースから得られる、リビトールに似た五炭糖アルコール。

マンニトール: 利尿剤として、また医療用途に使用される六炭糖アルコール。

比較:

類似化合物との比較

Xylitol: Another pentose alcohol, commonly used as a sugar substitute.

Arabitol: A pentose alcohol similar to ribitol, derived from arabinose.

Mannitol: A hexose alcohol used as a diuretic and in medical applications.

Comparison:

Xylitol vs. Ribitol: Both are sugar alcohols, but xylitol is more commonly used as a sweetener, while ribitol has more specialized applications in biochemistry and microbiology.

Arabitol vs. Ribitol: Both are derived from pentose sugars, but arabitol is derived from arabinose, whereas ribitol is derived from ribose.

Mannitol vs. Ribitol: Mannitol is a hexose alcohol with six carbon atoms, while ribitol is a pentose alcohol with five carbon atoms. .

特性

IUPAC Name |

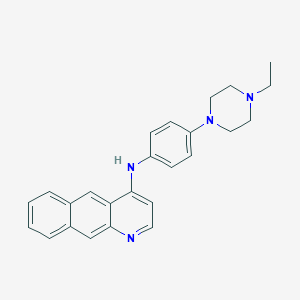

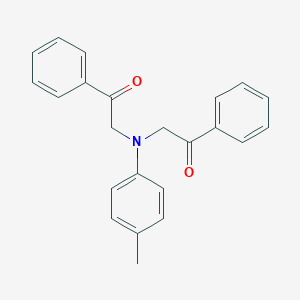

N-[4-(4-ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4/c1-2-28-13-15-29(16-14-28)22-9-7-21(8-10-22)27-24-11-12-26-25-18-20-6-4-3-5-19(20)17-23(24)25/h3-12,17-18H,2,13-16H2,1H3,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVVQTVRBTWGJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC=NC4=CC5=CC=CC=C5C=C34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10921777 |

Source

|

| Record name | N-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115618-99-0 |

Source

|

| Record name | Quinoprazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115618990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Naphtho[2,3-k]fluoranthene](/img/structure/B48562.png)

![2-[(5,7-Dibromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B48575.png)

![[[(2R,3S,4S,5R)-5-[5-[(E)-2-(4-azidophenyl)ethenyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B48578.png)

![Benzo[b]perylene](/img/structure/B48583.png)